molecular formula C21H14ClNOS B11769803 N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide

N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B11769803
M. Wt: 363.9 g/mol
InChI Key: GLHNRRUDFJUQBU-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a biphenyl group, a chlorobenzo[b]thiophene moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Synthesis of the Chlorobenzo[b]thiophene Moiety: The chlorobenzo[b]thiophene moiety can be prepared via a cyclization reaction involving a suitable precursor such as a 2-alkynylthiophene and a chlorinating agent.

    Coupling Reaction: The final step involves coupling the biphenyl group with the chlorobenzo[b]thiophene moiety through an amide bond formation reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzo[b]thiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound can either inhibit or accelerate Aβ42 aggregation depending on its structural orientation and concentration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of a biphenyl group and a chlorobenzo[b]thiophene moiety, which imparts distinct chemical and biological properties. Its ability to modulate amyloid beta aggregation sets it apart from other similar compounds .

Properties

Molecular Formula

C21H14ClNOS

Molecular Weight

363.9 g/mol

IUPAC Name

3-chloro-N-(4-phenylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H14ClNOS/c22-19-17-8-4-5-9-18(17)25-20(19)21(24)23-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,23,24)

InChI Key

GLHNRRUDFJUQBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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